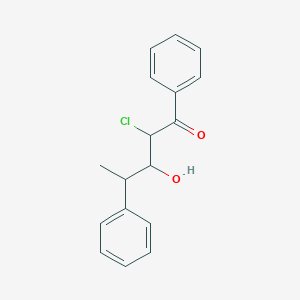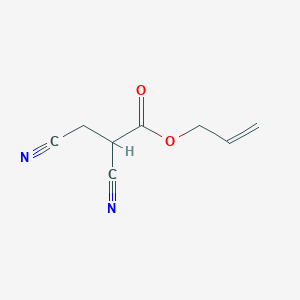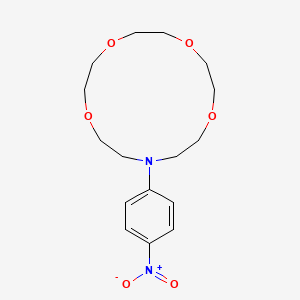![molecular formula C12H21NO2S2 B14235811 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid CAS No. 548761-46-2](/img/structure/B14235811.png)
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a cyclohexane ring substituted with a carboxylic acid group and a diethylcarbamothioyl sulfanyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of cyclohexanone with diethylcarbamothioyl chloride in the presence of a base to form the intermediate, which is then further reacted with sulfur to introduce the sulfanyl group. The final step involves the oxidation of the intermediate to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The diethylcarbamothioyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
1-[(Diethylcarbamothioyl)sulfanyl]cyclohexane-1-carboxylic acid can be compared with similar compounds such as:
4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol: This compound has a similar diethylcarbamothioyl sulfanyl group but differs in the carbon chain length and functional groups.
1-[(Diethylcarbamothioyl)disulfanyl]-2-hydroxyethane: This compound features a disulfanyl group and a hydroxyethane moiety, offering different reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and the cyclohexane ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
548761-46-2 |
|---|---|
Molecular Formula |
C12H21NO2S2 |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
1-(diethylcarbamothioylsulfanyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO2S2/c1-3-13(4-2)11(16)17-12(10(14)15)8-6-5-7-9-12/h3-9H2,1-2H3,(H,14,15) |
InChI Key |
PAUFJXXMHVUFJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



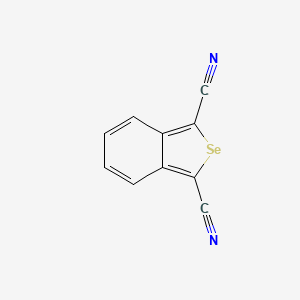
![1,3-Di-tert-butyl-2-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14235743.png)
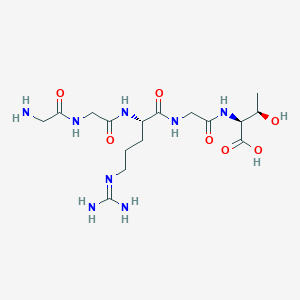
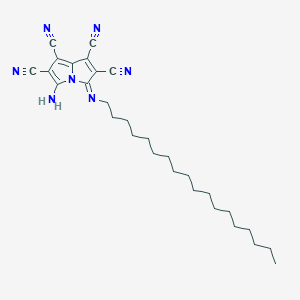

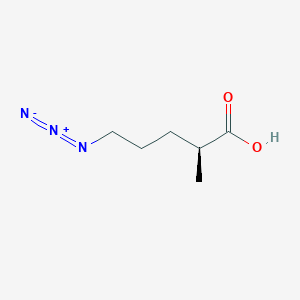
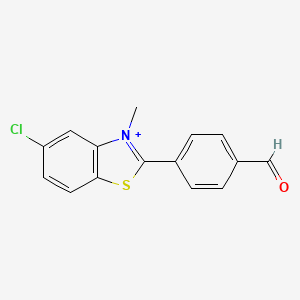
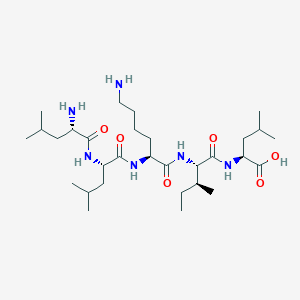
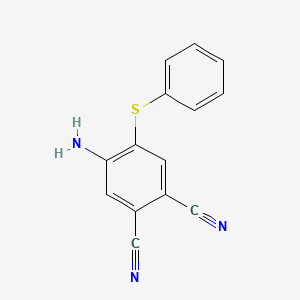
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methoxynicotinamide](/img/structure/B14235786.png)
